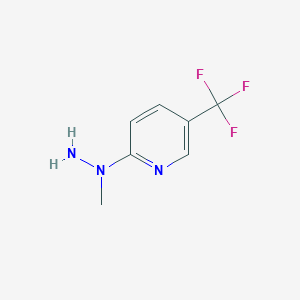

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYILLLQHBJCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380652 | |

| Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163620-24-4 | |

| Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163620-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the presence of the trifluoromethylpyridine and methylhydrazinyl moieties, which are known to modulate the pharmacological properties of molecules.

Introduction

This compound is a heterocyclic compound of interest in the fields of medicinal chemistry and materials science. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The hydrazinyl functional group is a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide details a probable synthetic route and the expected analytical characterization of this target compound.

Synthetic Pathway

The most plausible and widely utilized method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in heterocyclic chemistry involves the displacement of a leaving group on an aromatic ring by a nucleophile.

The proposed synthetic pathway commences with the commercially available precursor, 2-chloro-5-(trifluoromethyl)pyridine, which is reacted with methylhydrazine. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activate the chloro-substituent towards nucleophilic attack.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of hydrazinylpyridines from their corresponding chloropyridines.[1][2][3]

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Methylhydrazine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., triethylamine, potassium carbonate)

Procedure:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable anhydrous solvent, add methylhydrazine (1.5-2.0 eq).

-

If a base is used, it should be added to the reaction mixture at this stage (1.1-1.5 eq). The use of a base can help to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is then heated to reflux (typically 80-120 °C) and stirred for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8F3N3 |

| Molecular Weight | 191.15 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Chloroform, Methanol) |

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm) in CDCl3

| Position | Predicted 1H Shift (Multiplicity, J in Hz) | Predicted 13C Shift |

| Pyridine-H3 | ~6.7-6.9 (d) | ~108-112 |

| Pyridine-H4 | ~7.5-7.7 (dd) | ~135-139 (q, JCF) |

| Pyridine-H6 | ~8.2-8.4 (s) | ~145-149 |

| N-CH3 | ~3.0-3.3 (s) | ~35-40 |

| NH2 | Broad singlet | - |

| Pyridine-C2 | - | ~160-164 |

| Pyridine-C5 | - | ~118-122 (q, JCF) |

| -CF3 | - | ~123-127 (q, JCF) |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. The quartets (q) for the carbons attached to or near the CF3 group are due to C-F coupling.

Table 3: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Fragmentation Pathway |

| [M+H]+ | 192.07 | Molecular ion peak |

| [M-CH3]+ | 176.05 | Loss of a methyl radical |

| [M-NH2CH3]+ | 161.03 | Loss of the methylamino group |

| [C6H4F3N]+ | 147.03 | Pyridine ring fragment |

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis, purification, and characterization of the target compound.

Caption: Overall experimental workflow for synthesis and characterization.

Caption: Logical flow for the structural and purity verification.

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The proposed nucleophilic aromatic substitution reaction is a high-yielding and scalable method. The provided characterization data, although predictive, offers a solid framework for the analytical confirmation of the synthesized compound. This molecule represents a promising scaffold for the development of novel pharmaceuticals and functional materials, and this guide serves as a foundational resource for researchers in these fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context for researchers. Furthermore, this document outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be adapted for the characterization of the title compound and its derivatives. A workflow for the synthesis of a related class of compounds, (E)-2-(2-benzylidenehydrazinyl)-5-(trifluoromethyl)pyridine derivatives, is also presented.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the trifluoromethylpyridine scaffold in numerous biologically active molecules. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methylhydrazinyl moiety introduces a reactive and polar functional group that can participate in various chemical transformations and interactions. A thorough understanding of the physicochemical properties of this molecule is crucial for its potential development and application.

Physicochemical Properties

This compound

| Property | Value | Source |

| Molecular Formula | C₇H₈F₃N₃ | - |

| Molecular Weight | 191.15 g/mol | Calculated |

| CAS Number | 163620-24-4 | - |

Comparative Data for Related Compounds

To facilitate a preliminary assessment of the properties of the title compound, the following tables summarize available data for closely related analogs.

Table 2.2.1: 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₇ClF₃N₃ | [1] |

| Molecular Weight | 213.59 g/mol | [1] |

| CAS Number | 1049744-89-9 | [1] |

| Physical Form | Solid | [2] |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | [1] |

| logP (octanol/water) | 1.8078 (Computed) | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Table 2.2.2: 2-Chloro-5-(trifluoromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃N | [3] |

| Molecular Weight | 181.54 g/mol | |

| CAS Number | 52334-81-3 | [3] |

| Physical Form | Colorless transparent liquid or crystal / White to yellowish crystalline low melting solid | [3][4] |

| Melting Point | 32-34 °C | [3][4] |

| Boiling Point | 139-141 °C / 152 °C | [3][4] |

| Density | 1.417 g/mL at 25 °C | [4] |

| logP (octanol/water) | 2.7 (Computed) | [5] |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, ether, petroleum ether, toluene. | [3] |

Table 2.2.3: 5-Hydrazinyl-2-(trifluoromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₆H₆F₃N₃ | [6][7] |

| Molecular Weight | 177.13 g/mol | [6][7] |

| CAS Number | 1035173-53-5 | [7] |

| Physical Form | Brown to Light Brown Solid | [7] |

| Solubility | Soluble in Methanol | [7] |

Experimental Protocols

This section provides generalized, yet detailed, experimental protocols for the determination of key physicochemical properties. These methods are standard in organic chemistry and can be applied to this compound.

Synthesis of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine Derivatives

This protocol is adapted from the synthesis of (E)-2-(2-benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine derivatives and can serve as a template for the synthesis of related compounds.[8][9]

Objective: To synthesize (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine derivatives via condensation of 2-hydrazinyl-5-(trifluoromethyl)pyridine with various substituted aldehydes.

Materials:

-

2-hydrazinyl-5-(trifluoromethyl)pyridine

-

Substituted aldehydes

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, prepare an equimolar mixture of 2-hydrazinyl-5-(trifluoromethyl)pyridine (1 mmol) and the desired substituted aldehyde (1 mmol) in ethanol (30 mL).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, if a precipitate has formed, filter the solid product.

-

Recrystallize the crude product from ethanol to afford the purified target compound.

-

If no precipitate forms, evaporate the ethanol in vacuo, and recrystallize the resulting solid from ethanol.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure (using a Mel-Temp apparatus):

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For accuracy, perform at least two determinations.

Boiling Point Determination

Objective: To determine the boiling point of a liquid organic compound.[12][13][14][15][16]

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele tube method):

-

Fill a small test tube with 0.5-1 mL of the liquid sample.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Clamp the thermometer so that the bulb and the test tube are immersed in the oil of a Thiele tube.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Objective: To determine the solubility of an organic compound in various solvents.[17][18][19][20]

Materials:

-

Test tubes

-

Sample compound

-

Solvents: Water, Diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, conc. H₂SO₄

Procedure:

-

Place approximately 25 mg of the solid sample (or 0.05 mL of a liquid sample) into a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

Test the solubility in the following order: water, diethyl ether.

-

If the compound is water-insoluble, test its solubility in 5% NaOH. If it dissolves, it is likely an acid.

-

If it is soluble in 5% NaOH, test its solubility in 5% NaHCO₃ to distinguish between strong and weak acids.

-

If the compound is insoluble in 5% NaOH, test its solubility in 5% HCl. If it dissolves, it is likely a base.

-

If the compound is insoluble in all the above, test its solubility in cold, concentrated sulfuric acid.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a compound.[21][22][23][24][25]

Method: Potentiometric Titration

Apparatus and Materials:

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

Sample compound

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

-

If the compound is a base (like a pyridine derivative), titrate the solution with a standardized solution of HCl.

-

Place the pH electrode and a stir bar in the sample solution.

-

Add the titrant in small, accurately measured increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

logP (Octanol/Water Partition Coefficient) Determination

Objective: To determine the lipophilicity of a compound by measuring its partition coefficient between n-octanol and water.[26][27][28][29][30]

Method: Shake-Flask Method

Apparatus and Materials:

-

Separatory funnel or centrifuge tubes with screw caps

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Shaker or vortex mixer

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other solvent (n-octanol or water, respectively). The volumes should be chosen to ensure that the final concentration can be accurately measured in both phases.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride | 1049744-89-9 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. agnitio.co.in [agnitio.co.in]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. byjus.com [byjus.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Khan Academy [khanacademy.org]

- 19. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. bcc.bas.bg [bcc.bas.bg]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. researchgate.net [researchgate.net]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. acdlabs.com [acdlabs.com]

- 29. youtube.com [youtube.com]

- 30. agilent.com [agilent.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the predicted spectroscopic characteristics (NMR, IR, MS) of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. Due to the absence of published experimental data for this specific compound in the public domain, this guide offers a predictive analysis based on established principles of spectroscopy and data from structurally related analogs. Additionally, a plausible synthetic route and the corresponding experimental protocol are outlined to facilitate its preparation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.4 | s | 1H | H-6 | Expected to be a singlet or a narrow doublet due to a small ⁴J coupling with H-4. |

| ~7.7 | dd | 1H | H-4 | Doublet of doublets due to coupling with H-3 and a smaller coupling with H-6. |

| ~6.6 | d | 1H | H-3 | Doublet due to coupling with H-4. |

| ~4.5 | br s | 1H | NH | Broad singlet, exchangeable with D₂O. Chemical shift can be variable. |

| ~3.0 | s | 3H | N-CH₃ | Singlet for the methyl group attached to the hydrazine nitrogen. |

| ~3.5 | br s | 2H | NH₂ | Broad singlet for the terminal amino group, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~162 | C-2 | Carbon attached to the methylhydrazinyl group. |

| ~145 (q) | C-5 | Carbon bearing the CF₃ group, will show quartet splitting due to C-F coupling. |

| ~135 | C-6 | |

| ~132 | C-4 | |

| ~122 (q) | CF₃ | Quartet with a large C-F coupling constant. |

| ~108 | C-3 | |

| ~40 | N-CH₃ | Methyl carbon. |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) of NH₂ |

| 3200-3100 | Medium, Broad | N-H stretching of the secondary amine |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (CH₃) |

| 1610-1580 | Strong | C=N and C=C stretching of the pyridine ring |

| 1350-1250 | Strong | C-F stretching of the CF₃ group |

| 1150-1050 | Strong | C-F stretching of the CF₃ group |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M - CH₃]⁺ |

| 162 | Medium | [M - NHNH₂]⁺ |

| 146 | High | [M - N(CH₃)NH₂]⁺ (loss of methylhydrazine) |

| 69 | Medium | [CF₃]⁺ |

Proposed Synthesis and Experimental Protocol

A viable synthetic pathway for this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, with methylhydrazine.

2.1. Synthetic Scheme

Caption: Proposed synthesis of this compound.

2.2. Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add methylhydrazine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is then extracted three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: General workflow from synthesis to spectroscopic analysis.

Technical Guide: N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine (CAS 163620-24-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine, identified by CAS number 163620-24-4, is a fluorinated heterocyclic compound. The incorporation of a trifluoromethyl group into the pyridine ring significantly influences the molecule's physicochemical properties, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The trifluoromethyl group can enhance metabolic stability, binding affinity to biological targets, and lipophilicity of parent molecules. This guide provides a comprehensive overview of the known properties and synthetic applications of this compound.

Chemical and Physical Properties

The fundamental properties of N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine are summarized in the table below, based on data from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 163620-24-4 | [2] |

| Molecular Formula | C₇H₈F₃N₃ | [2] |

| Molecular Weight | 191.15 g/mol | [2] |

| IUPAC Name | 1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine | [3] |

| Synonyms | N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine, 2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine | [2] |

| Appearance | White solid (typical) | |

| Melting Point | 52 °C | [2] |

| Boiling Point | 257 °C | [2] |

| Density | 1.352 g/cm³ | [2] |

| Flash Point | 110 °C | [2] |

Synthesis

A plausible synthetic route is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylhydrazine. This reaction is a common method for the preparation of substituted hydrazines.

Caption: Plausible synthetic pathway for N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine.

Uses in Synthesis

N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine is primarily utilized as a chemical intermediate, particularly in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, finding applications as pharmaceuticals and agrochemicals.

Pyrazole Synthesis (Knorr Synthesis)

A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine can be reacted with various 1,3-dicarbonyl compounds to yield N-aryl-substituted pyrazoles.

Caption: General workflow for the synthesis of pyrazole derivatives.

Biological Activity and Uses

Specific biological activity data for N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine itself is not extensively documented in publicly available literature. Its primary role appears to be as a building block for the synthesis of more complex, biologically active molecules.

The trifluoromethyl-pyridine moiety is a key pharmacophore in a variety of bioactive compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and as agents targeting other enzymes and receptors. The pyrazole ring system, readily synthesized from this hydrazine derivative, is also a well-established pharmacophore with diverse biological activities.

Caption: Role of trifluoromethylpyridine derivatives in drug discovery.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and use of N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine are not available in the peer-reviewed literature. Researchers should refer to general methods for nucleophilic aromatic substitution and Knorr pyrazole synthesis and adapt them for this specific substrate. Standard laboratory safety precautions for handling hydrazines and fluorinated compounds should be strictly followed.

Conclusion

N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine is a valuable synthetic intermediate, primarily used in the construction of more complex heterocyclic systems like pyrazoles. While direct biological activity data for this compound is scarce, its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemical research. Further public research is needed to fully characterize the biological profile of this compound and its immediate derivatives.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-[5-(Trifluoromethyl)pyrid-2-yl]-N-methyl-hydrazine | CAS 163620-24-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. calpaclab.com [calpaclab.com]

Starting Materials for Trifluoromethyl-Substituted Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique electronic properties of the CF₃ group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can profoundly enhance the biological activity and pharmacokinetic profiles of molecules. This guide provides an in-depth overview of the common starting materials and key synthetic strategies for accessing trifluoromethyl-substituted heterocycles, complete with experimental protocols and quantitative data to aid in laboratory research and development.

Trifluoromethyl Building Blocks: Incorporating the CF₃ Group Through Cyclization

A primary strategy for synthesizing trifluoromethylated heterocycles involves the use of readily available starting materials that already contain the CF₃ moiety. These "building blocks" are then elaborated through various cyclization and condensation reactions to form the desired heterocyclic core.

Trifluoroacetic Acid and Its Derivatives

Trifluoroacetic acid (TFA) and its derivatives, such as trifluoroacetic anhydride (TFAA) and trifluoroacetamide, are among the most cost-effective and versatile starting materials.[1]

A notable application is the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. These compounds are of significant interest in pharmaceutical research. The synthesis can be achieved through a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides (derived from trifluoroacetamide), amines, and carbon monoxide.[2]

Table 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 3-Phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 85 |

| 2 | 4-Methylaniline | 3-(p-Tolyl)-2-(trifluoromethyl)quinazolin-4(3H)-one | 88 |

| 3 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one | 92 |

| 4 | Benzylamine | 3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 78 |

Yields are based on reported palladium-catalyzed carbonylative cyclization reactions.[2]

Experimental Protocol: General Procedure for Carbonylative Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones [2]

-

To a pressure reactor, add the trifluoroacetimidoyl chloride (1.0 mmol), the corresponding amine (1.2 mmol), and the palladium catalyst (e.g., Pd/ACFs, 5 mol%).

-

Evacuate and backfill the reactor with carbon monoxide (CO) to the desired pressure (e.g., 1 atm).

-

Add a suitable solvent (e.g., toluene, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).

-

Seal the reactor and heat the mixture to the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours).

-

After cooling to room temperature, carefully vent the CO pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)quinazolin-4(3H)-one.

Trifluoromethyl-Containing 1,3-Dipoles

Trifluoromethylated 1,3-dipoles, such as trifluoromethylnitrones and nitrile imines derived from trifluoromethyl N-acylhydrazones, are powerful intermediates for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions.[3][4]

For instance, trifluoromethylated isoxazolidines can be synthesized via a 1,3-dipolar cycloaddition of in situ generated trifluoromethylnitrones with various alkenes.[3] This reaction is tolerant of a range of electron-deficient alkenes.

Table 2: Synthesis of Trifluoromethylated Isoxazolidines via [3+2] Cycloaddition

| Entry | Alkene | Nitrosoarene | Product Structure | Yield (%) |

| 1 | Methyl acrylate | Nitrosobenzene | 2-Phenyl-5-(methoxycarbonyl)-3-(trifluoromethyl)isoxazolidine | 91 |

| 2 | Acrylonitrile | Nitrosobenzene | 2-Phenyl-5-cyano-3-(trifluoromethyl)isoxazolidine | 85 |

| 3 | N-Phenylmaleimide | Nitrosobenzene | 2-Phenyl-3-(trifluoromethyl)pyrrolo[3,4-d]isoxazolidine-4,6-dione | 88 |

| 4 | Methyl vinyl ketone | 4-Chloronitrosobenzene | 5-Acetyl-2-(4-chlorophenyl)-3-(trifluoromethyl)isoxazolidine | 75 |

Yields are based on the reaction of in situ generated (trifluoromethyl)diazomethane with nitrosoarenes and alkenes.[3]

Experimental Protocol: Synthesis of Trifluoromethylated Isoxazolidines [3]

-

In a round-bottom flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (2.0 mmol) in a biphasic solvent system of dichloroethane and water (e.g., 30:1, 0.2 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium nitrite (NaNO₂, 2.4 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C. Stir for 2 hours to generate (trifluoromethyl)diazomethane in situ.

-

To this mixture, add the nitrosoarene (1.0 mmol) and the alkene (1.1 mmol).

-

Warm the reaction to 70 °C and stir for 16 hours.

-

Cool the reaction to room temperature. For reduction of any unreacted nitrosoarene, add zinc dust (10 mmol) and acetic acid (1 mL) and stir for 10 minutes.

-

Filter the mixture through a pad of celite and wash with dichloroethane.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the trifluoromethylated isoxazolidine.

2-Bromo-3,3,3-trifluoropropene (BTP)

2-Bromo-3,3,3-trifluoropropene (BTP) is a versatile C3 building block for constructing trifluoromethyl-containing heterocycles.[5] It can participate in cycloaddition reactions and serve as a source of the trifluoromethyl vinyl group in cross-coupling reactions.[6] A key application is the regioselective synthesis of 3-trifluoromethylpyrroles from N-acyl α-amino acids.[7][8]

Table 3: Synthesis of 3-Trifluoromethylpyrroles using BTP

| Entry | N-Acyl α-Amino Acid | Base System | Product | Yield (%) |

| 1 | N-Benzoyl-phenylalanine | DABCO/Cs₂CO₃ | 2,5-Diphenyl-3-(trifluoromethyl)-1H-pyrrole | 85 |

| 2 | N-Benzoyl-alanine | DABCO/Cs₂CO₃ | 5-Methyl-2-phenyl-3-(trifluoromethyl)-1H-pyrrole | 78 |

| 3 | N-Acetyl-phenylalanine | DABCO/Cs₂CO₃ | 2-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrrole | 72 |

Yields are based on a base-mediated [3+2] cycloaddition of N-acyl α-amino acids and BTP.[7]

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrroles from BTP [7]

-

To an oven-dried Schlenk tube, add the N-acyl α-amino acid (0.5 mmol), DABCO (0.5 mmol), and Cs₂CO₃ (1.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

-

Add anhydrous solvent (e.g., dioxane, 2.0 mL) followed by 2-bromo-3,3,3-trifluoropropene (BTP, 1.0 mmol).

-

Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-trifluoromethylpyrrole.

Direct Trifluoromethylation of Heterocycles

An alternative to the building block approach is the direct introduction of a CF₃ group onto a pre-formed heterocyclic ring. This is particularly useful for late-stage functionalization in drug discovery. Methodologies are broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation often employs reagents that can generate the trifluoromethyl radical (•CF₃) under mild conditions. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a popular choice due to its stability and affordability.[9][10] This method is effective for a wide range of electron-deficient and electron-rich heterocycles.[9]

Table 4: Radical C-H Trifluoromethylation of Heterocycles with Langlois Reagent

| Entry | Heterocycle | Oxidant | Product(s) | Yield (%) |

| 1 | 4-tert-Butylpyridine | t-BuOOH | 2-CF₃-4-tert-Butylpyridine | 75 |

| 2 | Caffeine | t-BuOOH | 8-CF₃-Caffeine | 81 |

| 3 | Thiophene | t-BuOOH | 2-CF₃-Thiophene | 60 |

| 4 | N-Boc-Indole | t-BuOOH | 2-CF₃- and 3-CF₃-N-Boc-Indole | 55 (mixture) |

Yields are based on reactions using CF₃SO₂Na and an oxidant in a biphasic solvent system.[9]

Experimental Protocol: Direct C-H Trifluoromethylation of Heterocycles [9]

-

In a flask, dissolve the heterocyclic substrate (1.0 mmol) in a suitable solvent mixture (e.g., DCM/H₂O, 2.5:1).

-

Add sodium trifluoromethanesulfinate (Langlois reagent, 3.0 mmol).

-

Add tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 5.0 mmol).

-

Stir the biphasic mixture vigorously at room temperature for 3-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation typically involves the reaction of a "CF₃⁻" equivalent with an electrophilic center, such as a carbonyl group or an imine. (Trifluoromethyl)trimethylsilane (TMSCF₃), the Ruppert-Prakash reagent, is the most common source for the trifluoromethyl anion, which is generated in situ using a catalytic amount of a fluoride source (e.g., TBAF) or other activators.[11][12] The resulting trifluoromethylated alcohols or amines can then be cyclized to form various heterocycles.

Table 5: Nucleophilic Trifluoromethylation of Carbonyls with TMSCF₃

| Entry | Carbonyl Compound | Activator | Product (after hydrolysis) | Yield (%) |

| 1 | Benzaldehyde | TBAF (cat.) | 2,2,2-Trifluoro-1-phenylethan-1-ol | 95 |

| 2 | Acetophenone | CsF (cat.) | 2,2,2-Trifluoro-1-phenylpropan-2-ol | 88 |

| 3 | Cyclohexanone | TBAF (cat.) | 1-(Trifluoromethyl)cyclohexan-1-ol | 92 |

| 4 | 4-Pyridinecarboxaldehyde | K₂CO₃ (cat.) | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol | 85 |

Yields are based on fluoride- or base-catalyzed reactions with TMSCF₃.[11][12]

Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation of Aldehydes [12]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) via syringe.

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-4 hours).

-

Quench the reaction by adding 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the intermediate TMS-ether.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude alcohol by flash column chromatography.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to nucleophilic substrates, such as electron-rich heterocycles (e.g., indoles, pyrroles) or enolates. Hypervalent iodine reagents, such as Togni's reagents, are widely used for this purpose.[13][14] These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Table 6: Electrophilic C-H Trifluoromethylation of Indoles with Togni's Reagent

| Entry | Indole Derivative | Catalyst/Additive | Position of CF₃ | Yield (%) |

| 1 | Indole | Zn(OTf)₂ | C3 | 85 |

| 2 | N-Methylindole | Zn(OTf)₂ | C3 | 92 |

| 3 | 5-Bromoindole | Zn(OTf)₂ | C3 | 88 |

| 4 | 3-Methylindole | - | C2 | 70 |

Yields are based on reactions with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I).[14]

Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent [14]

-

To a solution of the indole (0.5 mmol) in a suitable solvent (e.g., acetonitrile, 2.5 mL) in a reaction vial, add the Lewis acid catalyst (e.g., Zn(OTf)₂, 10 mol%).

-

Add the Togni's reagent (1.1 equiv, 0.55 mmol).

-

Stir the reaction mixture at room temperature for the required time (typically 1-12 hours), monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This guide provides a foundational overview of the key starting materials and strategies employed in the synthesis of trifluoromethyl-substituted heterocycles. The selection of a specific synthetic route will depend on the target heterocycle, desired substitution pattern, and the availability of starting materials. The provided protocols and data serve as a practical starting point for the synthesis and exploration of this vital class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines based on an activated carbon fiber supported palladium catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Methylhydrazinyl Group on the Pyridine Ring

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount for tuning its physicochemical and biological properties. Among the myriad of possible substituents, the methylhydrazinyl group offers a unique combination of reactivity, serving as a potent nucleophile, a precursor for further heterocyclic synthesis, and a powerful directing group in transition-metal-catalyzed reactions.

This technical guide provides an in-depth exploration of the reactivity of the 2-(1-methylhydrazinyl)pyridine moiety. We will dissect the electronic and steric influences that govern its behavior, detail its primary reaction classes, and provide specific experimental protocols. The guide is intended for professionals in chemical synthesis and drug development who wish to leverage the versatile chemistry of this functional group.

Synthesis of 2-(1-Methylhydrazinyl)pyridine

The primary route to 2-(1-methylhydrazinyl)pyridine involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with methylhydrazine. A more common laboratory and industrial approach, however, is the reaction of 2-halopyridines with hydrazine hydrate, followed by methylation, or by direct reaction with hydrazine hydrate in the presence of a suitable solvent.[3][4] A patented high-yield synthesis involves reacting 2,3-dichloropyridine with an excess of hydrazine hydrate in a polar solvent, achieving yields up to 99%.[4]

Core Reactivity and Mechanisms

The reactivity of 2-(1-methylhydrazinyl)pyridine is dominated by two key features: the nucleophilic character of the terminal nitrogen atom and the ability of the group to act as a bidentate ligand for metal coordination.

Nucleophilicity and Site Selectivity

The methylhydrazinyl group possesses two nitrogen atoms: the α-nitrogen (Nα) directly attached to the pyridine ring and the terminal β-nitrogen (Nβ).

-

Nα (Ring-Attached) : The lone pair on this nitrogen participates in resonance with the electron-deficient pyridine ring, reducing its nucleophilicity. The attached methyl group provides a slight positive inductive effect.

-

Nβ (Terminal) : This nitrogen is more nucleophilic and is the primary site of reaction in acylation and condensation reactions.

Kinetic studies on various hydrazines confirm that alkyl substitution on one nitrogen atom increases the nucleophilicity of that atom while decreasing it at the adjacent one.[5] Therefore, the Nβ is the more reactive nucleophilic center.

Caption: Nucleophilic sites of 2-(1-methylhydrazinyl)pyridine.

Key Reaction Classes

-

Condensation Reactions : The terminal amino group readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental for creating derivatives used in drug discovery.[6][7]

-

Acylation : Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) occurs selectively at the terminal Nβ. This reaction is crucial for synthesizing the bidentate directing groups discussed below.[8]

-

Cyclization and Cyclocondensation : The hydrazinyl moiety is a key building block for synthesizing fused heterocyclic systems like pyrazoles and triazoles. For instance, reaction with 1,3-dicarbonyl compounds leads to pyrazole formation. Related hydrazones can undergo cyclization to form pyrazolopyridines.[9][10]

-

Directing Group for C-H Activation : The 2-(1-methylhydrazinyl)pyridine (MHP) group has emerged as a highly effective bidentate directing group for transition-metal-catalyzed C-H functionalization. When acylated (e.g., with a benzoic acid derivative), the resulting N'-(pyridin-2-yl)benzohydrazide can coordinate to a metal center (like Co, Ru, or Pd) through the pyridine nitrogen and the carbonyl oxygen. This coordination positions the metal catalyst to selectively activate a C-H bond ortho to the benzoyl group for subsequent alkylation, annulation, or carbonylation.[8][11]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

The Emerging Potential of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer improved pharmacological profiles. Among these, molecules incorporating both a trifluoromethylpyridine core and a hydrazinyl moiety are gaining attention. This technical guide delves into the prospective applications of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, a compound at the intersection of these two important pharmacophores. While direct experimental data on this specific molecule is nascent, this document provides a comprehensive overview of the potential therapeutic avenues based on the well-documented activities of its constituent chemical groups. We will explore its synthesis, potential biological activities, and propose a roadmap for its investigation in drug discovery programs.

Introduction: The Rationale for a Novel Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The addition of a trifluoromethyl group to this ring system can dramatically enhance a molecule's properties. The trifluoromethyl group is known to increase lipophilicity, which can improve membrane permeability, and enhance metabolic stability by blocking sites of oxidation. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[3] Trifluoromethylpyridine derivatives have found applications as herbicides, fungicides, and insecticides, and are being explored for various therapeutic indications.[4]

Concurrently, the hydrazinyl and hydrazone functionalities are recognized as privileged structures in medicinal chemistry. They are key components in a variety of compounds with demonstrated biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[5][6][7] Specifically, hydrazinyl-pyridine derivatives have shown promise as α-glucosidase inhibitors and antimycobacterial agents.[5][8]

The combination of the 5-(trifluoromethyl)pyridine scaffold with a 2-(1-methylhydrazinyl) group in a single molecule presents an intriguing opportunity for the development of novel drug candidates with potentially unique pharmacological profiles. This guide will explore the prospective applications of this compound, drawing on the rich chemistry and biology of its parent structures.

Physicochemical Properties and Synthetic Strategy

The structure of this compound suggests several advantageous physicochemical properties for a drug candidate. The trifluoromethyl group is expected to increase its lipophilicity and metabolic stability. The pyridine nitrogen and the hydrazinyl group provide hydrogen bond acceptors and donors, which are crucial for target engagement.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. Nucleophilic aromatic substitution of the chlorine atom with methylhydrazine would yield the target compound. This reaction is typically carried out in a suitable solvent, such as ethanol or DMSO, and may be facilitated by the use of a base to neutralize the HCl generated.

Below is a proposed workflow for the synthesis and purification of this compound.

Potential Therapeutic Applications

Based on the known biological activities of trifluoromethylpyridines and hydrazinyl-containing compounds, several therapeutic areas present themselves as primary targets for the investigation of this compound.

Oncology

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Notably, sulfonylhydrazone-substituted imidazo[1,2-a]pyridines have been identified as highly potent inhibitors of PI3K p110α.[9] The structural similarities suggest that this compound could also interact with the active site of PI3K or other kinases. The trifluoromethylpyridine moiety could confer selectivity and improved pharmacokinetic properties.

Hypothesized Mechanism of Action in Cancer:

Infectious Diseases

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1] Specifically, pyridine appended 2-hydrazinylthiazole derivatives have demonstrated antimycobacterial activity against Mycobacterium tuberculosis.[5] The trifluoromethyl group could enhance the lipophilicity of the molecule, facilitating its entry into bacterial cells. Therefore, this compound warrants investigation as a potential antibacterial or antifungal agent.

Metabolic Disorders

Inhibitors of α-glucosidase are used in the management of type 2 diabetes mellitus. A study on hydrazinyl arylthiazole-based pyridine derivatives revealed potent α-glucosidase inhibitory activity, with many compounds being significantly more active than the standard drug, acarbose.[8] This suggests that the hydrazinylpyridine scaffold is a promising starting point for the design of new antidiabetic agents. The methyl and trifluoromethyl substitutions in the target molecule could modulate its binding to the enzyme and its pharmacokinetic profile.

Proposed Experimental Workflow for Biological Screening

To explore the therapeutic potential of this compound, a systematic screening cascade is proposed.

Data Summary and Future Directions

As this is a prospective analysis, no experimental data for this compound is currently available in the public domain. The following tables are presented as templates for organizing future experimental findings.

Table 1: Proposed In Vitro Activity Profile

| Biological Target Family | Specific Target/Assay | Assay Type | IC50/EC50/MIC (µM) |

| Kinases | PI3Kα | Biochemical | |

| Akt | Cellular | ||

| mTOR | Cellular | ||

| Metabolic Enzymes | α-Glucosidase | Biochemical | |

| Cancer Cell Lines | MCF-7 (Breast) | Cytotoxicity (MTT) | |

| PC-3 (Prostate) | Cytotoxicity (MTT) | ||

| HCT116 (Colon) | Cytotoxicity (MTT) | ||

| Microorganisms | Staphylococcus aureus | MIC | |

| Escherichia coli | MIC | ||

| Candida albicans | MIC | ||

| Mycobacterium tuberculosis | MIC |

Table 2: Proposed Pharmacokinetic Profile

| Parameter | Species | Value |

| Solubility (µg/mL) | - | |

| LogD (pH 7.4) | - | |

| Plasma Protein Binding (%) | Human, Mouse | |

| Microsomal Stability (t½, min) | Human, Mouse | |

| Bioavailability (%) | Mouse | |

| Cmax (ng/mL) | Mouse | |

| Tmax (h) | Mouse | |

| AUC (ng·h/mL) | Mouse |

Conclusion

This compound represents a novel and unexplored chemical entity with significant potential in drug discovery. The strategic combination of a trifluoromethylpyridine scaffold, known to enhance drug-like properties, with a biologically active methylhydrazinyl moiety provides a strong rationale for its investigation across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The proposed synthetic route is feasible, and the suggested screening cascade offers a clear path for its biological evaluation. While further experimental validation is essential, the analysis presented in this guide underscores the promise of this compound as a valuable starting point for the development of next-generation therapeutics.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazinyl arylthiazole based pyridine scaffolds: Synthesis, structural characterization, in vitro α-glucosidase inhibitory activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Reactions of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential exploratory reactions of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines a series of proposed reactions based on the well-established reactivity of its constituent functional moieties: the 1-methylhydrazinyl group and the 5-(trifluoromethyl)pyridine core. Detailed experimental protocols, derived from analogous chemical transformations, are provided to guide researchers in their investigation of this compound's chemical space. The information is structured to facilitate further research and application in drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The hydrazinyl moiety, in turn, is a versatile functional group that can participate in a variety of chemical transformations, including the formation of hydrazones and various heterocyclic systems. The subject of this guide, this compound, combines these features, making it a promising building block for the synthesis of novel bioactive compounds. This document explores its potential chemical reactivity, providing a roadmap for its synthetic manipulation.

Synthesis of this compound

The most direct and plausible route for the synthesis of the title compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloro-5-(trifluoromethyl)pyridine, with methylhydrazine. The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions.[2][3]

Proposed Synthetic Pathway

The reaction involves the displacement of the chloro group from 2-chloro-5-(trifluoromethyl)pyridine by the nucleophilic nitrogen of methylhydrazine.

Experimental Protocol (General)

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Methylhydrazine

-

Anhydrous solvent (e.g., ethanol, DMF, or acetonitrile)

-

Base (e.g., triethylamine or potassium carbonate, optional)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent.

-

Add methylhydrazine (1.1-1.5 eq). If desired, a non-nucleophilic base (1.1-1.5 eq) can be added to scavenge the HCl byproduct.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Exploratory Reactions of the 1-Methylhydrazinyl Moiety

The 1-methylhydrazinyl group is a key handle for a variety of chemical transformations, primarily leveraging the nucleophilicity of the terminal nitrogen atom.

Condensation with Carbonyl Compounds to form Hydrazones

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[4] This reaction is typically acid-catalyzed and proceeds with the elimination of water.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-12 hours, monitoring by TLC.

-

The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.

Acylation and Alkylation Reactions

The nucleophilic terminal nitrogen of the methylhydrazinyl group can be readily acylated or alkylated.

3.2.1. Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl-N'-methyl-N'-(5-(trifluoromethyl)pyridin-2-yl)hydrazine.

3.2.2. Alkylation: Reaction with alkyl halides, typically in the presence of a base, will lead to alkylation at the terminal nitrogen.

Experimental Protocol for Acylation (General):

-

Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C.

-

Slowly add the acid chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Synthesis of Heterocycles

The hydrazinylpyridine scaffold is an excellent precursor for the synthesis of various fused and non-fused heterocyclic systems.

3.3.1. Pyrazole Synthesis: Condensation with 1,3-dicarbonyl compounds or their synthetic equivalents will lead to the formation of pyrazole derivatives.[5][6]

3.3.2. Triazolo[4,3-a]pyridine Synthesis: Reaction with one-carbon electrophiles such as orthoesters or cyanogen bromide, followed by cyclization, can yield the fused triazolo[4,3-a]pyridine ring system.[7][8]

Experimental Protocol for Pyrazole Synthesis (General):

-

To a solution of this compound (1.0 eq) in a solvent like ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.0 eq).

-

Heat the mixture to reflux for 4-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrazole derivative by column chromatography or recrystallization.

Experimental Protocol for Triazolo[4,3-a]pyridine Synthesis (General):

-

Mix this compound (1.0 eq) with an excess of an orthoester (e.g., triethyl orthoformate).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture at reflux for 2-12 hours.

-

Cool the reaction mixture and remove the excess orthoester under reduced pressure.

-

Purify the crude product by column chromatography to yield the triazolo[4,3-a]pyridine derivative.

Exploratory Reactions of the 5-(Trifluoromethyl)pyridine Core

The reactivity of the pyridine ring is significantly influenced by the strongly electron-withdrawing trifluoromethyl group.

Nucleophilic Aromatic Substitution (SNAr)

While the 2-position is already substituted, the presence of the trifluoromethyl group at the 5-position activates the C-6 position (ortho to the CF3 group) towards nucleophilic attack, should a suitable leaving group be present at that position. Direct C-H functionalization at this position is challenging but may be possible under specific catalytic conditions.

Oxidation of the Pyridine Nitrogen

The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation alters the electronic properties of the ring, potentially enabling different substitution patterns.

Experimental Protocol for N-Oxidation (General):

-

Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the N-oxide product by column chromatography.

Quantitative Data Summary

As direct experimental data for the title compound is not available in the literature, the following table presents expected reaction types and potential yields based on analogous transformations of similar hydrazinylpyridines and trifluoromethylpyridines. These values should be considered as estimates to guide experimental design.

| Reaction Type | Reagents | Expected Product Class | Analogous Yield Range (%) |

| Synthesis | |||

| Nucleophilic Aromatic Substitution | 2-Chloro-5-(trifluoromethyl)pyridine, Methylhydrazine | This compound | 70-90 |

| Reactions of Hydrazinyl Group | |||

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | 80-95 |

| Acylation | Acid Chlorides, Anhydrides | N-Acyl Hydrazines | 75-90 |

| Alkylation | Alkyl Halides | N-Alkyl Hydrazines | 60-80 |

| Pyrazole Synthesis | 1,3-Dicarbonyls | Pyrazoles | 65-85 |

| Triazolo[4,3-a]pyridine Synthesis | Orthoesters | [7][9][10]Triazolo[4,3-a]pyridines | 50-75 |

| Reactions of Pyridine Core | |||

| N-Oxidation | m-CPBA, H₂O₂/AcOH | Pyridine N-Oxides | 70-90 |

Conclusion

This compound represents a versatile scaffold for the development of novel chemical entities. This guide outlines a series of plausible exploratory reactions, providing a foundation for researchers to investigate its chemical properties. The nucleophilic 1-methylhydrazinyl group offers numerous opportunities for derivatization and the construction of complex heterocyclic systems. Concurrently, the electronically modified pyridine ring presents possibilities for further functionalization. The experimental protocols provided, although based on analogous systems, offer a practical starting point for the synthesis and derivatization of this promising molecule. Further research into the biological activity of the derivatives of this compound is highly encouraged.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chim.it [chim.it]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, a key building block in modern organic synthesis. It details its physicochemical properties, synthesis, and its application in the construction of complex heterocyclic scaffolds, particularly pyrazoles, which are of significant interest in medicinal chemistry and agrochemical research.

Introduction

The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine derivatives become highly valuable synthons. This compound emerges as a particularly useful building block, combining the desirable electronic properties of the trifluoromethylpyridine core with a reactive methylhydrazinyl group, poised for cyclization reactions to generate a diverse array of heterocyclic compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 163620-24-4 | [1] |

| Molecular Formula | C₇H₈F₃N₃ | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Melting Point | 52 °C | [1] |

| Boiling Point | 257 °C | [1] |

| Density | 1.352 g/cm³ | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts (ppm) |

| ¹H NMR | δ 8.4 (s, 1H, pyridine-H6), 7.7 (d, 1H, pyridine-H4), 6.6 (d, 1H, pyridine-H3), 4.5 (br s, 1H, NH), 2.9 (s, 3H, N-CH₃) |

| ¹³C NMR | δ 160.5 (C2), 145.0 (q, C5-CF₃), 148.0 (C6), 134.0 (C4), 123.0 (q, CF₃), 107.0 (C3), 35.0 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~1600, 1570 (C=C, C=N stretch), ~1330 (C-F stretch) |

| Mass Spec (EI) | m/z 191 (M⁺), 176 (M⁺ - CH₃), 122 (M⁺ - N₂HCH₃) |

Synthesis of the Building Block

The synthesis of this compound can be achieved through a two-step process starting from the readily available 3-methylpyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The precursor, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-methylpyridine via a multi-step process involving N-oxidation, chlorination, and fluorination, as described in the patent literature[2][3]. A representative procedure is outlined below:

-

N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is oxidized to 3-methylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Chlorination: The resulting N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring.

-

Trichloromethylation and Fluorination: The methyl group is converted to a trichloromethyl group via radical chlorination, followed by a halogen exchange reaction (e.g., using HF or a fluoride salt) to yield the trifluoromethyl group.

Experimental Protocol: Synthesis of this compound

The target building block is synthesized via a nucleophilic aromatic substitution reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylhydrazine. This reaction is analogous to the preparation of other hydrazinopyridines[4].

-

Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is added methylhydrazine (1.5 - 2.0 eq).

-